2-Iodocyclohex-2-en-1-one chemical properties
2-Iodocyclohex-2-en-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodocyclohex-2-en-1-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Iodocyclohex-2-en-1-one, a highly versatile intermediate in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, core chemical properties, and its application as a strategic building block in the construction of complex molecular architectures. We will explore the causality behind its reactivity, provide field-proven experimental protocols, and ground all claims in authoritative references.
Introduction: A Profile of a Versatile Synthetic Intermediate
2-Iodocyclohex-2-en-1-one is a cyclic α,β-unsaturated ketone, commonly referred to as an enone.[1][2] Its structure is characterized by a six-membered ring containing a ketone functional group, a conjugated carbon-carbon double bond, and a strategically placed iodine atom on the double bond at the α-position to the carbonyl.[3][4] This unique arrangement of functional groups imparts a rich and diverse reactivity profile, making it a valuable reagent for forging new carbon-carbon and carbon-heteroatom bonds.
The presence of the electron-withdrawing carbonyl group activates the double bond for a variety of transformations, while the carbon-iodine bond serves as a prime handle for transition metal-catalyzed cross-coupling reactions.[2][5] Consequently, 2-iodocyclohex-2-en-1-one is not merely a static molecule but a dynamic tool for synthetic chemists, enabling the efficient assembly of substituted cyclic systems that are prevalent in pharmaceuticals and natural products.[6]
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
Core Properties
The key physicochemical properties of 2-Iodocyclohex-2-en-1-one are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 33948-36-6 | [3][4][6] |
| Molecular Formula | C₆H₇IO | [3][4] |
| Molecular Weight | 222.02 g/mol | [3][6] |
| Appearance | Yellow to brown liquid or solid | [6] |
| Melting Point | 49-50 °C | [6][7] |
| Boiling Point | 254.7±30.0 °C (Predicted) | [6][7] |
| Density | 1.85±0.1 g/cm³ (Predicted) | [6][7] |
Safety and Handling
2-Iodocyclohex-2-en-1-one is classified as a hazardous substance and must be handled with appropriate precautions.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Synthesis of α-Iodoenones
The preparation of α-iodoenones, including 2-iodocyclohex-2-en-1-one, is crucial for their subsequent use. While numerous methods exist, a common and effective strategy involves the rearrangement of propargylic alcohol derivatives, promoted by an electrophilic iodine source.[10][11][12] This approach offers high yields and, in many cases, excellent stereoselectivity.[12][13]
General Experimental Protocol: Gold-Catalyzed Synthesis
This protocol is a representative example based on established literature for synthesizing α-iodoenones from propargylic acetates.[10] The choice of a gold catalyst is due to its high efficiency and mild reaction conditions.
-
Reaction Setup: To a solution of the propargylic acetate (1.0 eq) in anhydrous acetone, add water (1.4 eq) and cool the mixture in an ice-water bath.
-
Catalyst Addition: Add the gold catalyst, such as Au(PPh₃)NTf₂ (0.02 - 0.05 eq), to the cooled solution.
-
Iodination: Add N-iodosuccinimide (NIS) (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a drop of triethylamine (NEt₃) followed by an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel flash column chromatography to yield the desired α-iodoenone.[10]
Chemical Reactivity: A Tale of Two Electrophiles
The reactivity of 2-iodocyclohex-2-en-1-one is dominated by its nature as an α,β-unsaturated carbonyl system and the presence of a good leaving group (iodide) on the vinyl carbon.[2]
Conjugate Addition vs. Direct Addition
The conjugated system results in two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).[14] This duality allows for two modes of nucleophilic attack.
-
1,2-Addition (Direct Addition): Hard nucleophiles, such as organolithium or Grignard reagents, tend to attack the partially positive carbonyl carbon directly.
-
1,4-Addition (Conjugate Addition): Softer nucleophiles, such as amines, cyanides, or organocuprates (Gilman reagents), preferentially attack the β-carbon.[14][15] This reaction proceeds via an enolate intermediate, which is then protonated on the α-carbon.[15] The carbonyl group is crucial as it activates the β-carbon for this type of attack.[15][16]
Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of 2-iodocyclohex-2-en-1-one is its role as a substrate in palladium-catalyzed cross-coupling reactions. The vinyl iodide moiety is highly reactive towards oxidative addition to Pd(0) catalysts, making it an ideal partner for Suzuki-Miyaura and Sonogashira couplings.
This reaction forms a carbon-carbon bond between the α-carbon of the enone and an aryl, vinyl, or alkyl group from an organoboron reagent (typically a boronic acid).[17][18] A practical and environmentally friendly approach utilizes a recyclable heterogeneous Pd(0)/C catalyst, avoiding the need for expensive ligands.[5]
Experimental Protocol: Pd/C-Catalyzed Suzuki-Miyaura Coupling [5]
-
Setup: In a reaction vessel, combine 2-iodocyclohex-2-en-1-one (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and 10% Pd/C (5 mol %).
-
Solvent: Add a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Reaction: Stir the mixture vigorously under an air atmosphere at 25 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethyl acetate.
-
Extraction: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain the α-aryl enone. The Pd/C catalyst can often be recovered and reused.[5]
The Sonogashira reaction couples the vinyl iodide with a terminal alkyne to produce conjugated enynes, which are valuable structural motifs.[19][20] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base.[21][22]
Experimental Protocol: Sonogashira Coupling (Adapted from a protocol for 1-iodocyclohexene)[21]
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(PPh₃)₄ (2-5 mol %) and copper(I) iodide (CuI, 4-10 mol %).
-
Reagents: Add an anhydrous solvent such as DMF or THF, followed by a base (e.g., triethylamine or Cs₂CO₃, 2.0 eq). Add the terminal alkyne (1.2 eq) and 2-iodocyclohex-2-en-1-one (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C, depending on the reactivity of the alkyne. Monitor by TLC.
-
Work-up: Once the reaction is complete, cool to room temperature and add water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Conclusion
2-Iodocyclohex-2-en-1-one is a powerful and versatile synthetic building block. Its dual electrophilic nature allows for controlled nucleophilic additions, while the vinyl iodide functionality provides a reliable entry point for sophisticated palladium-catalyzed cross-coupling reactions. The ability to readily form α-aryl and α-alkynyl enones via Suzuki-Miyaura and Sonogashira couplings, respectively, underscores its importance for drug development professionals and academic researchers engaged in the synthesis of complex organic molecules. A firm grasp of its properties, reactivity, and associated experimental protocols is essential for leveraging its full synthetic potential.
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